

Synthesis and Characterization of 6-nitro-1H-indole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-nitro-1H-indole-3-carbaldehyde*

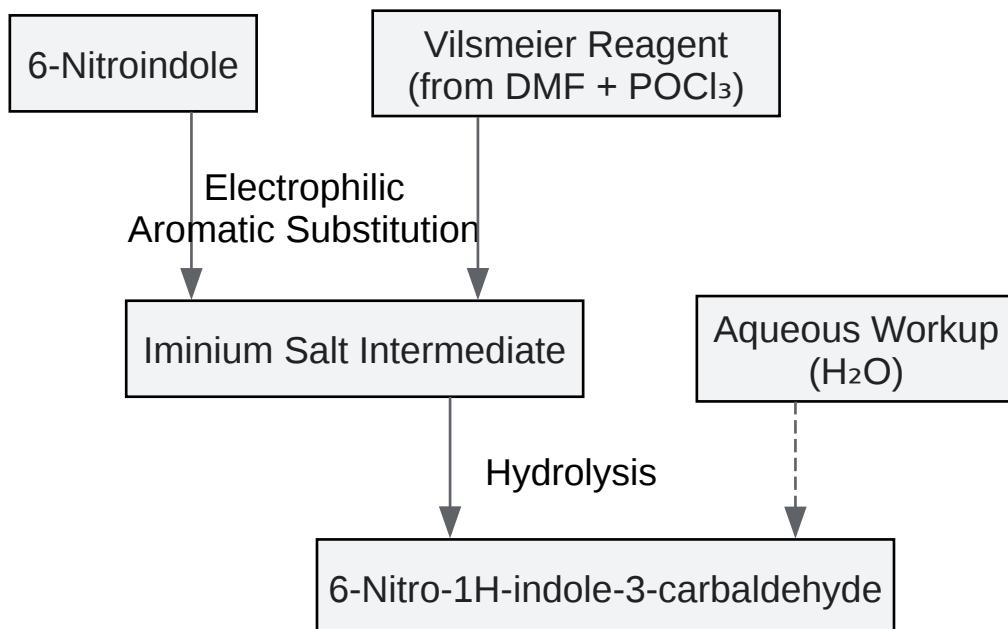
Cat. No.: B085431

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of **6-nitro-1H-indole-3-carbaldehyde**, a valuable heterocyclic building block in medicinal chemistry and materials science. Due to its electron-withdrawing nitro group and the versatile aldehyde functionality, this compound serves as a key precursor for the synthesis of a wide range of more complex molecular architectures, including potential pharmacologically active agents.

This guide details the most common synthetic route, the Vilsmeier-Haack reaction, and presents available physicochemical and spectroscopic data. While this compound is commercially available, comprehensive, peer-reviewed characterization data is not extensively published. The information herein is compiled from chemical supplier data and predictions based on established chemical principles.


Physicochemical and Spectroscopic Data

The quantitative data available for **6-nitro-1H-indole-3-carbaldehyde** is summarized in the table below. It is important to note that some of this data is predicted and should be confirmed experimentally.

Property	Value	Citation(s)
Molecular Formula	$C_9H_6N_2O_3$	[1] [2]
Molecular Weight	190.16 g/mol	[1] [2]
CAS Number	10553-13-6	[1] [2]
Appearance	Light yellow to brown solid	[3]
Boiling Point	441.5 ± 25.0 °C (Predicted)	[3]
Density	1.516 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	13.27 ± 0.30 (Predicted)	[3]
¹ H NMR	Experimental data not readily available in the searched literature.	
¹³ C NMR	Experimental data not readily available in the searched literature.	
IR Spectroscopy	Experimental data not readily available in the searched literature.	
Mass Spectrometry	Experimental data not readily available in the searched literature.	

Synthesis via Vilsmeier-Haack Formylation

The most direct and widely used method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.^[4] This reaction involves the formylation of an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium salt, is typically generated *in situ* from N,N-dimethylformamide (DMF) and phosphorus oxychloride ($POCl_3$).^[4] The electrophilic iminium ion then attacks the electron-rich C3 position of the indole nucleus, leading to the desired aldehyde after aqueous workup.

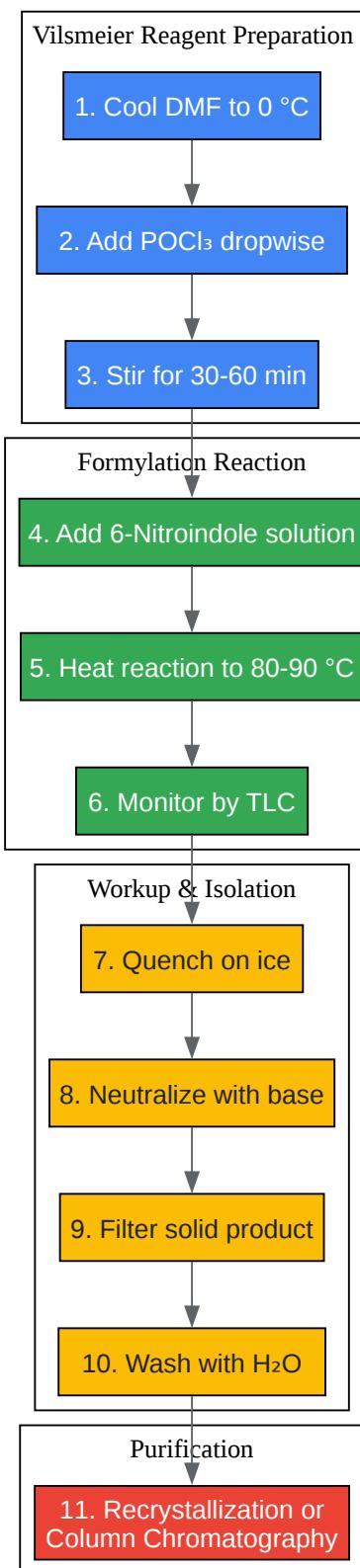
[Click to download full resolution via product page](#)

Vilsmeier-Haack formylation of 6-nitroindole.

Experimental Protocols

The following section provides a detailed, generalized protocol for the synthesis of **6-nitro-1H-indole-3-carbaldehyde** based on standard Vilsmeier-Haack procedures.^{[5][6]} Researchers should perform this reaction under a fume hood with appropriate personal protective equipment.

Part 1: Preparation of the Vilsmeier Reagent


Step	Procedure
1	To a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (e.g., 3-4 equivalents).
2	Cool the flask to 0 °C in an ice-water bath.
3	Slowly add phosphorus oxychloride (POCl ₃) (e.g., 1.1-1.5 equivalents) dropwise via the dropping funnel to the stirred DMF. Maintain the temperature at 0 °C during the addition.
4	After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a solid or viscous slurry indicates the generation of the Vilsmeier reagent. Use this reagent immediately in the next step.

Part 2: Formylation of 6-Nitroindole

Step	Procedure
1	In a separate flask, dissolve the starting material, 6-nitroindole (1 equivalent), in a minimal amount of anhydrous DMF.
2	Slowly add the solution of 6-nitroindole to the pre-formed Vilsmeier reagent at 0 °C with vigorous stirring.
3	After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 80-90 °C for several hours (e.g., 2-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
4	Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
5	Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is basic. A precipitate should form.
6	Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.
7	Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Synthetic Workflow Visualization

The overall experimental workflow, from reagent preparation to final product purification, is outlined below.

[Click to download full resolution via product page](#)

Experimental workflow for the synthesis of **6-nitro-1H-indole-3-carbaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Nitro-1H-indole-3-carbaldehyde AldrichCPR 10553-13-6 [sigmaaldrich.com]
- 2. 6-Nitro-1H-indole-3-carbaldehyde AldrichCPR 10553-13-6 [sigmaaldrich.com]
- 3. 10553-13-6 CAS MSDS (6-NITRO-1H-INDOLE-3-CARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. acgpubs.org [acgpubs.org]
- To cite this document: BenchChem. [Synthesis and Characterization of 6-nitro-1H-indole-3-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085431#synthesis-and-characterization-of-6-nitro-1h-indole-3-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com